2-Chloro-6-[N,N-DI(2-hydroxybenzyl)amino]-9-isopropylpurine
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Overview
Description
2-Chloro-6-[N,N-DI(2-hydroxybenzyl)amino]-9-isopropylpurine is a synthetic compound with the molecular formula C22H22ClN5O2 and a molecular weight of 423.90 g/mol . It belongs to the class of purine derivatives and is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-[N,N-DI(2-hydroxybenzyl)amino]-9-isopropylpurine typically involves the reaction of 2-chloropurine with N,N-DI(2-hydroxybenzyl)amine under controlled conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified using chromatographic techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-[N,N-DI(2-hydroxybenzyl)amino]-9-isopropylpurine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The hydroxyl groups can undergo oxidation to form quinones or reduction to form alcohols.
Condensation Reactions: The amino groups can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted purine derivatives, while oxidation and reduction reactions can yield quinones or alcohols, respectively .
Scientific Research Applications
2-Chloro-6-[N,N-DI(2-hydroxybenzyl)amino]-9-isopropylpurine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-6-[N,N-DI(2-hydroxybenzyl)amino]-9-isopropylpurine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. It can also interact with receptors to modulate signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-[N,N-DI(2-hydroxyethyl)amino]-9-isopropylpurine
- 2-Chloro-6-[N,N-DI(2-hydroxypropyl)amino]-9-isopropylpurine
- 2-Chloro-6-[N,N-DI(2-hydroxybutyl)amino]-9-isopropylpurine
Uniqueness
2-Chloro-6-[N,N-DI(2-hydroxybenzyl)amino]-9-isopropylpurine is unique due to the presence of the 2-hydroxybenzyl groups, which confer specific chemical and biological properties. These groups can enhance the compound’s ability to interact with biological targets and improve its solubility and stability .
Properties
IUPAC Name |
2-[[(2-chloro-9-propan-2-ylpurin-6-yl)-[(2-hydroxyphenyl)methyl]amino]methyl]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5O2/c1-14(2)28-13-24-19-20(25-22(23)26-21(19)28)27(11-15-7-3-5-9-17(15)29)12-16-8-4-6-10-18(16)30/h3-10,13-14,29-30H,11-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPSNEQQJJUAQM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC2=C1N=C(N=C2N(CC3=CC=CC=C3O)CC4=CC=CC=C4O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652513 |
Source
|
Record name | 2,2'-[{[2-Chloro-9-(propan-2-yl)-9H-purin-6-yl]azanediyl}bis(methylene)]diphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50652513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1076199-83-1 |
Source
|
Record name | 2,2′-[[[2-Chloro-9-(1-methylethyl)-9H-purin-6-yl]imino]bis(methylene)]bis[phenol] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1076199-83-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2'-[{[2-Chloro-9-(propan-2-yl)-9H-purin-6-yl]azanediyl}bis(methylene)]diphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50652513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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